

Vegfr-2-IN-43: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: Vegfr-2-IN-43

Cat. No.: B12366394

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Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the use of **Vegfr-2-IN-43**, a small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The information herein is intended to guide researchers in the effective preparation and application of this compound for both in vitro and in vivo experiments.

Physicochemical Properties

Understanding the fundamental properties of **Vegfr-2-IN-43** is critical for accurate and reproducible experimental design.

Property	Data
Molecular Formula	C ₂₄ H ₂₅ N ₅ O ₃
Molecular Weight	431.49 g/mol
Appearance	Off-white to yellow solid
Storage Conditions	Store at -20°C. Protect from light.

Solubility

The solubility of **Vegfr-2-IN-43** in common laboratory solvents is crucial for the preparation of stock solutions and working dilutions. For cell-based assays, it is recommended to keep the

final concentration of organic solvent (e.g., DMSO) below 0.5% to avoid cytotoxicity.

Solvent	Solubility (at 25°C)
DMSO	≥ 50 mg/mL (~116 mM)
Ethanol	< 1 mg/mL (Practically Insoluble)
Water	< 0.1 mg/mL (Practically Insoluble)

Experimental Protocols

Preparation of Stock Solutions

Accurate preparation of stock solutions is the first step in ensuring reliable experimental outcomes.

Materials:

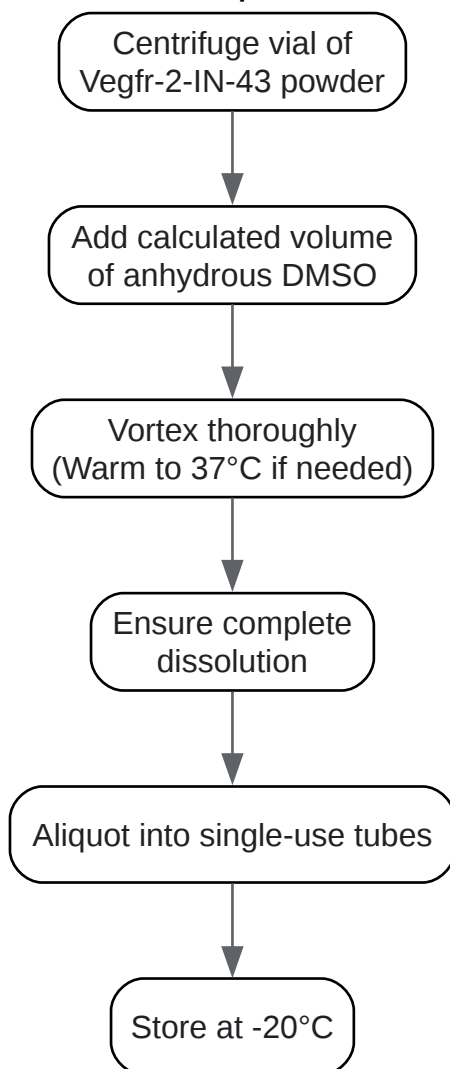
- **Vegfr-2-IN-43** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, polypropylene microcentrifuge tubes
- Calibrated pipettes
- Vortex mixer

Protocol:

- Briefly centrifuge the vial of **Vegfr-2-IN-43** powder to ensure all contents are at the bottom.
- To prepare a 10 mM stock solution, add 231.75 µL of anhydrous DMSO to 1 mg of **Vegfr-2-IN-43** powder (Calculation: $\text{Volume} = (\text{Mass} / \text{Molecular Weight}) / \text{Concentration}$).
- Vortex the solution thoroughly for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

- Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
- Store the aliquoted stock solution at -20°C.

Stock Solution Preparation Workflow



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Caption: Workflow for preparing **Vegfr-2-IN-43** stock solutions.

In Vitro VEGFR-2 Kinase Assay

This protocol outlines a general method for assessing the inhibitory activity of **Vegfr-2-IN-43** against the VEGFR-2 kinase.

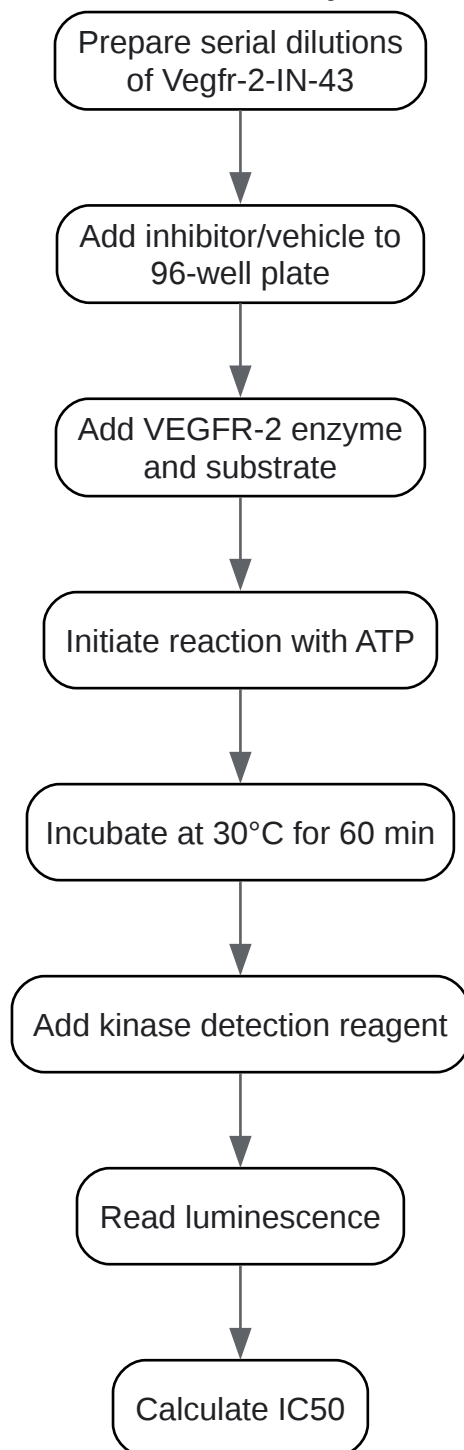
Materials:

- Recombinant human VEGFR-2 kinase
- Kinase buffer
- ATP solution
- Substrate (e.g., poly(Glu, Tyr) 4:1)
- **Vegfr-2-IN-43** stock solution
- Kinase detection reagent (e.g., ADP-Glo™)
- White, opaque 96-well assay plates

Protocol:

- Prepare serial dilutions of **Vegfr-2-IN-43** in kinase buffer from the DMSO stock solution. Include a DMSO-only vehicle control.
- To each well of a 96-well plate, add the diluted inhibitor or vehicle control.
- Add the VEGFR-2 enzyme and substrate solution to each well and incubate briefly at room temperature.
- Initiate the kinase reaction by adding ATP to each well.
- Incubate the plate at 30°C for 60 minutes.
- Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the kinase detection reagent according to the manufacturer's instructions.
- Read the luminescence on a plate reader.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of **Vegfr-2-IN-43**.

In Vitro Kinase Assay Workflow



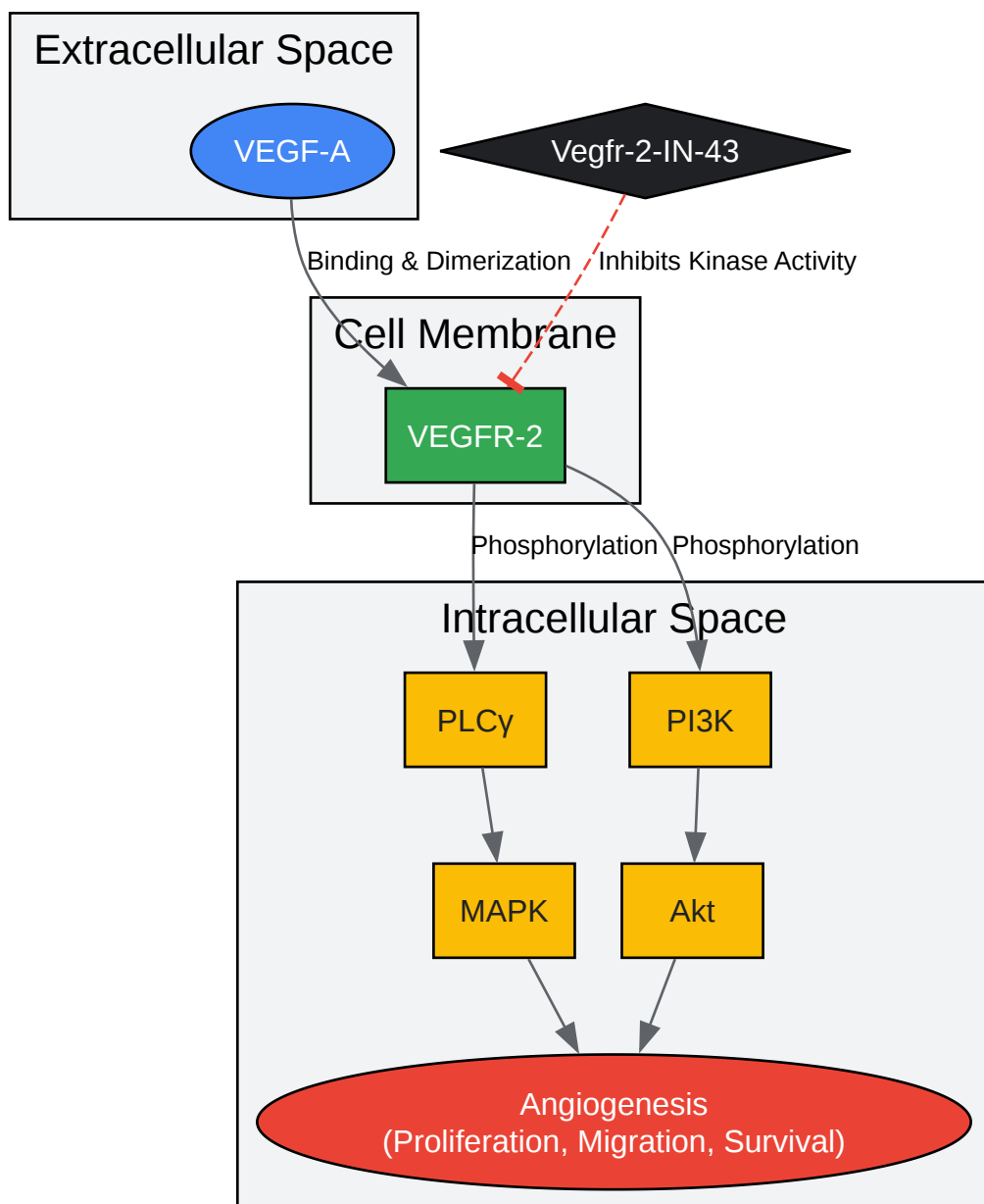
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Caption: General workflow for an in vitro VEGFR-2 kinase inhibition assay.

Mechanism of Action and Signaling Pathway

Vegfr-2-IN-43 is designed to inhibit the tyrosine kinase activity of VEGFR-2. The binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.^{[1][2]} This activation initiates multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K/Akt pathways, which are critical for promoting endothelial cell proliferation, migration, and survival—hallmarks of angiogenesis.^{[1][2][3][4][5]} **Vegfr-2-IN-43** is hypothesized to bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing autophosphorylation and subsequent signal transduction.

VEGFR-2 Signaling and Point of Inhibition



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Caption: Inhibition of VEGFR-2 signaling by **Vegfr-2-IN-43**.

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